molecular formula C14H11NO5 B6401853 3-Methoxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261934-16-0

3-Methoxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401853
CAS No.: 1261934-16-0
M. Wt: 273.24 g/mol
InChI Key: HEFVCIOROCIJPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-nitrophenyl)benzoic acid is a high-purity nitroaromatic compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate in various fields of investigation. Researchers utilize structurally similar nitroaromatic benzoic acid derivatives in the development of novel metal-organic complexes, such as organotin(IV) carboxylates, which are explored for their potential pharmacological activities, including anticancer and antileishmanial properties . The presence of both a carboxylic acid group and a nitro-substituted aromatic ring makes this compound a versatile precursor in organic synthesis . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific data including melting point, solubility, spectral data (NMR, MS), and storage recommendations, please contact our technical support team. Custom synthesis and bulk quantities may be available upon request.

Properties

IUPAC Name

3-methoxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVCIOROCIJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690052
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-16-0
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-methoxybenzoic acid followed by a Suzuki–Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the Suzuki–Miyaura coupling employs palladium catalysts and boronic acids under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-4-(3-nitrophenyl)benzoic acid may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for minimizing environmental impact and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Methoxy-4-(3-nitrophenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various derivatives, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of vorozole derivatives, which are important in medicinal chemistry for their anti-estrogenic properties .

Reagent in Chemical Reactions
This compound is also used as a reagent in organic reactions, particularly in the formation of nitroaromatic compounds. Its reactivity allows it to participate in electrophilic substitution reactions, making it valuable for creating diverse chemical entities .

Detection of Nitroaromatic Compounds

Nanocomposite Applications
Recent studies have highlighted the use of 3-Methoxy-4-(3-nitrophenyl)benzoic acid in detecting nitroaromatic compounds through advanced nanocomposite technologies. Specifically, it has been integrated with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane to enhance sensitivity and selectivity in detection methods . This application is particularly relevant for environmental monitoring and safety assessments.

Material Science

Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can lead to enhanced thermal stability and mechanical strength. Research indicates that such modifications can result in materials with tailored properties suitable for specific applications, such as coatings and composites .

Biological Applications

Potential Biological Activities
The compound is under investigation for its biological properties, particularly its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of 3-Methoxy-4-(3-nitrophenyl)benzoic acid may exhibit significant biological effects due to their structural characteristics . Further research is needed to fully elucidate these effects and their mechanisms.

Data Summary Table

Application AreaDescriptionReferences
Organic SynthesisIntermediate for pharmaceuticals; synthesis of vorozole derivatives ,
Detection TechniquesUsed with nanocomposites for detecting nitroaromatic compounds ,
Material ScienceEnhances properties of polymers
Biological ResearchInvestigated for anti-inflammatory and anticancer potential

Case Studies

Case Study 1: Synthesis of Vorozole Derivatives
In a study focused on synthesizing vorozole derivatives, 3-Methoxy-4-(3-nitrophenyl)benzoic acid was used as a key starting material. The resulting compounds displayed promising anti-estrogenic activity, indicating the compound's utility in drug development .

Case Study 2: Nitroaromatic Detection
A recent application involved the use of 3-Methoxy-4-(3-nitrophenyl)benzoic acid in a detection system utilizing CdSe quantum dots. The system demonstrated high sensitivity towards nitroaromatic pollutants, showcasing the compound's role in environmental safety technologies .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Nitro groups enhance electrophilicity, improving binding in enzyme inhibitors (e.g., PDE4B inhibition by NPV) .
  • Synthetic Yields : Etherification reactions (e.g., 82% yield in ) often outperform amide couplings (76–96% in ), reflecting differing reaction efficiencies.
  • Biological Activity : Trifluoromethyl derivatives exhibit enhanced metabolic stability compared to nitro analogues due to reduced susceptibility to enzymatic reduction .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(3-nitrophenyl)benzoic acid, and how can reaction conditions be optimized?

A two-step methodology is commonly employed:

Nitration of the precursor : Introduce the nitro group at the 3-position of a phenyl ring via electrophilic aromatic substitution. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (40–50°C) to minimize byproducts like ortho/para isomers .

Coupling and functionalization : Methoxy and benzoic acid groups are introduced via Ullmann coupling or nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., CuI for Ullmann) to enhance yield .
Key challenge: Competing reactions may occur due to the electron-withdrawing nitro group; monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C3, nitro at C3-phenyl). Look for aromatic proton splitting patterns (e.g., meta-coupling for nitro groups) .
    • FT-IR : Validate carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 209–211°C for analogous compounds) with literature to detect impurities .

Q. What solvents and pH conditions are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group .
  • Stability : Avoid prolonged exposure to light (nitro groups are photosensitive) and acidic conditions (risk of decarboxylation). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How does the 3-nitrophenyl moiety influence the compound’s biological activity, particularly in enzyme inhibition?

The nitro group enhances electron-deficient character , promoting π-stacking interactions with aromatic residues in enzyme active sites. For example, in PDE4B inhibition (see analogous compound in ), the nitro group stabilizes binding via hydrophobic interactions and hydrogen bonding with catalytic residues like Gln443. Computational docking (e.g., AutoDock Vina) can validate these interactions . Data contradiction: Some studies report reduced activity due to steric hindrance from the nitro group; test derivatives with smaller substituents (e.g., fluoro) for comparison .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PDE4B) to analyze binding stability. Use AMBER or GROMACS with explicit solvent models .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for nitro/methoxy groups) with IC₅₀ data from enzyme assays .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon modifying the nitro or methoxy groups .

Q. How can researchers resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE4B vs. murine isoforms) and buffer conditions (pH, ionic strength) .
  • Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
  • Meta-analysis : Compare data across studies using normalization (e.g., % inhibition vs. positive controls like rolipram) .

Q. What are the key considerations for designing derivatives to improve metabolic stability?

  • Bioisosteric replacement : Substitute the nitro group with CF₃ (similar electronegativity but better metabolic resistance) .
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis to the active form .
  • CYP450 metabolism screening : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Key Recommendations

  • Prioritize crystallography (e.g., X-ray co-crystallization with target enzymes) to resolve binding ambiguities .
  • Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) for metabolic tracking in pharmacokinetic studies .

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